Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-
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Overview
Description
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: It serves as a probe for studying biological processes due to its unique structure.
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[bicyclo[2.2.1]heptane-2,3’-pyrrolidine] hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
1’-(3-Pyridyl)spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine] 2HCl: Another related compound used in proteomics research.
Uniqueness
The uniqueness of Spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine], 1’-(5-isoxazolyl)- lies in its specific functional groups and the resulting biological activities. Its isoxazolyl group imparts distinct chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
646056-78-2 |
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Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine]-1'-yl-1,2-oxazole |
InChI |
InChI=1S/C12H17N3O/c1-4-13-16-11(1)14-6-3-12(9-14)7-10-2-5-15(12)8-10/h1,4,10H,2-3,5-9H2 |
InChI Key |
ZEBMLXVKHLHOCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC1CC23CCN(C3)C4=CC=NO4 |
Origin of Product |
United States |
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